molecular formula C26H43FO9 B576106 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride CAS No. 187269-63-2

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride

Cat. No. B576106
CAS RN: 187269-63-2
M. Wt: 518.619
InChI Key: YGQXZOVKBRJLJC-LPNAZMDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride is a fluorinated derivative of mannose . It is a white to almost white powder or crystal . It is commonly used in the synthesis of glycopeptide antibiotics .


Synthesis Analysis

This compound is widely employed as a reactant for high yielding glycoconjugate synthesis . It acts as a glycosyl donor in the formation of N-glycosidic bonds, which are important for the biological activity of certain antibiotics .


Molecular Structure Analysis

The molecular formula of this compound is C26H43FO9 . Its molecular weight is 518.62 .


Chemical Reactions Analysis

This compound is used in the synthesis of glycopeptide antibiotics . It is also used as a glycosyl donor in the formation of N-glycosidic bonds .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive .

Advantages and Limitations for Lab Experiments

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of applications, such as drug delivery and drug targeting. In addition, it is a non-toxic compound that is not likely to cause any adverse reactions in laboratory animals. However, one of the limitations of this compound is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

The potential applications of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride are numerous, and there are many future directions for research. Some of the potential future directions include further investigation of the mechanism of action of this compound, further research into its biochemical and physiological effects, and exploration of its potential applications in drug delivery and drug targeting. In addition, further research into the synthesis of this compound and its potential use in other fields, such as biotechnology, could be beneficial. Finally, further research into the safety and toxicity of this compound could be beneficial in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride can be synthesized through a multistep process involving the reaction of aldehydes, such as pivaloyl chloride, and a sugar, such as D-mannose, in the presence of a fluoride source, such as potassium fluoride. The reaction is carried out in an inert atmosphere at a temperature of 0°C, and the product is purified by column chromatography.

Scientific Research Applications

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride has been investigated for its potential applications in scientific research, such as drug delivery and drug targeting. It has been shown to be a promising carrier for drug delivery, as it has the ability to deliver drugs to specific sites in the body and can be used to target specific cells or tissues. In addition, this compound has been shown to be an effective inhibitor of various enzymes, including phosphatases and glycosidases.

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQXZOVKBRJLJC-LPNAZMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680633
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187269-63-2
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Mannopyranosyl fluoride, tetrakis(2,2-dimethylpropanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.